N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a difluoromethoxy phenyl group and a diazinan-2-yl sulfanyl acetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate:
Synthesis of the Diazinan-2-yl Sulfanyl Intermediate: This intermediate is prepared by reacting a suitable diazinane derivative with a thiol compound under controlled conditions.
Coupling Reaction: The final step involves coupling the difluoromethoxy phenyl intermediate with the diazinan-2-yl sulfanyl intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide can be compared with similar compounds based on its chemical structure and properties:
Similar Compounds: Compounds with similar functional groups, such as other acetamides, diazinanes, and difluoromethoxy phenyl derivatives.
Uniqueness: The presence of both difluoromethoxy and diazinan-2-yl sulfanyl groups in the same molecule imparts unique reactivity and potential biological activity, distinguishing it from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21F2N3O3S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H21F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-7,11,15-16,20H,2-3,8-9H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
JLMLXBXNNOLZAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)NC(N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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